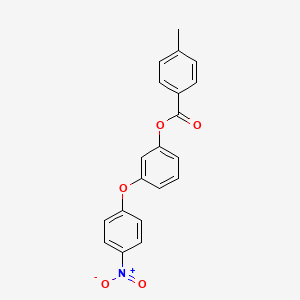![molecular formula C19H20Cl3N3O4S B4973628 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)
2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPTP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a neurotoxin to induce Parkinson's disease in animal models. This has allowed researchers to study the disease progression and potential treatments for Parkinson's disease. MPTP has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and multiple sclerosis.
作用機序
MPTP acts as a prodrug that is converted into its active form, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B). MPP+ then enters dopaminergic neurons and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease symptoms in animal models, including tremors, rigidity, and bradykinesia. It has also been shown to cause mitochondrial dysfunction and oxidative stress in dopaminergic neurons, leading to cell death. Additionally, MPTP has been shown to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its effects on neurological disorders.
実験室実験の利点と制限
MPTP has several advantages for laboratory experiments, including its ability to induce Parkinson's disease symptoms in animal models and its potential as a therapeutic agent for various neurological disorders. However, MPTP also has limitations, including its toxicity and potential for off-target effects. Careful consideration must be taken when using MPTP in laboratory experiments to ensure accurate and reliable results.
将来の方向性
There are several future directions for research on MPTP, including its potential as a therapeutic agent for neurological disorders, its mechanism of action, and its effects on neurotransmitter levels. Additionally, researchers may explore alternative synthesis methods for MPTP to improve yield and purity. Further research is needed to fully understand the potential applications and limitations of MPTP in scientific research.
Conclusion:
In conclusion, 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide, or MPTP, is a chemical compound that has gained significant attention in scientific research. Its potential applications in neurological disorders, mechanism of action, biochemical and physiological effects, and future directions for research make it a promising area of study. Careful consideration must be taken when using MPTP in laboratory experiments to ensure accurate and reliable results. Further research is needed to fully understand the potential applications and limitations of MPTP in scientific research.
合成法
The synthesis of MPTP involves the reaction between 2,4,5-trichlorophenylacetic acid and N-propylglycine methyl ester in the presence of thionyl chloride. The resulting product is then treated with methylsulfonyl chloride to form the final compound, 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide. This synthesis method has been optimized to produce high yields of pure MPTP for scientific research purposes.
特性
IUPAC Name |
N-propyl-2-[[2-(2,4,5-trichloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3N3O4S/c1-3-8-23-19(27)12-6-4-5-7-16(12)24-18(26)11-25(30(2,28)29)17-10-14(21)13(20)9-15(17)22/h4-7,9-10H,3,8,11H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHVJTNAHKCULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)


![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)

